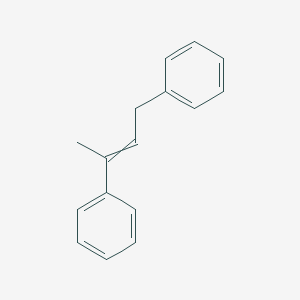

3-Phenylbut-2-enylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

17342-56-2 |

|---|---|

Molecular Formula |

C16H16 |

Molecular Weight |

208.3 g/mol |

IUPAC Name |

3-phenylbut-2-enylbenzene |

InChI |

InChI=1S/C16H16/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-12H,13H2,1H3 |

InChI Key |

HZVVYGOMBYKZGF-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CC(=CCC1=CC=CC=C1)C2=CC=CC=C2 |

Synonyms |

1,3-Diphenyl-2-butene |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Phenylbut 2 Enylbenzene and Its Analogs

Modern Olefination Protocols for Stereoselective Alkene Formation

Olefination reactions are a class of chemical transformations that form carbon-carbon double bonds (alkenes). For a molecule like 3-Phenylbut-2-enylbenzene, where the geometry of the double bond is critical, stereoselective olefination methods are essential.

Wittig Reaction Applications and Refinements

The Wittig reaction is a renowned method for synthesizing alkenes from aldehydes or ketones. It utilizes a phosphorus ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to form the alkene and a phosphine (B1218219) oxide as a byproduct. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

To synthesize this compound via the Wittig reaction, one could react acetophenone (B1666503) with a benzyltriphenylphosphonium (B107652) halide-derived ylide or, alternatively, react phenylacetaldehyde (B1677652) with an ethyltriphenylphosphonium halide-derived ylide. The choice of reactants can influence the stereoselectivity of the resulting alkene.

Stabilized vs. Unstabilized Ylides: Stabilized ylides, typically bearing an electron-withdrawing group, tend to produce (E)-alkenes (trans), while unstabilized ylides (with alkyl or aryl groups) generally lead to (Z)-alkenes (cis). organic-chemistry.orgwikipedia.org For the synthesis of this compound, a semi-stabilized ylide would be involved, which can often result in a mixture of (E) and (Z) isomers. wikipedia.org

Schlosser Modification: To enhance the formation of the (E)-alkene, the Schlosser modification of the Wittig reaction can be employed. This technique involves the use of a strong base at low temperatures to interconvert the intermediate betaines, ultimately favoring the (E)-alkene product. wikipedia.org

Recent advancements have also focused on developing catalytic versions of the Wittig reaction to improve efficiency and reduce waste. organic-chemistry.org

Heck Coupling Reactions for C-C Bond Construction

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgnumberanalytics.comslideshare.net This reaction is particularly valuable for its ability to create substituted alkenes with high stereoselectivity, typically favoring the trans product. organic-chemistry.orgunishivaji.ac.in

A potential Heck reaction pathway to this compound could involve the coupling of a phenyl halide (e.g., bromobenzene (B47551) or iodobenzene) with 1-phenyl-1-butene. The reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. numberanalytics.comunishivaji.ac.inlibretexts.org

The key steps in the Heck reaction mechanism are:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) complex. numberanalytics.com

Migratory Insertion: The alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond. numberanalytics.com

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the alkene product and a palladium-hydride species. numberanalytics.com

Reductive Elimination: The palladium(0) catalyst is regenerated by the action of a base. numberanalytics.com

The choice of catalyst, ligands, base, and solvent are crucial parameters that can be optimized to achieve high yields and selectivity. unishivaji.ac.in

Grignard Reagent-Mediated Synthetic Routes

Grignard reagents, organomagnesium halides (R-MgX), are potent nucleophiles widely used for forming carbon-carbon bonds. pressbooks.pub A plausible route to this compound using a Grignard reagent could involve the reaction of a suitable Grignard reagent with a carbonyl compound, followed by dehydration.

For instance, the reaction of benzylmagnesium chloride with acetophenone would yield 1,3-diphenyl-1-butanol. Subsequent acid-catalyzed dehydration of this tertiary alcohol would likely produce a mixture of alkene isomers, including this compound. The control of the elimination reaction is key to maximizing the yield of the desired product.

Alternatively, Grignard reagents can participate in cross-coupling reactions. The cross-coupling of a Grignard reagent with a vinylic halide, often catalyzed by a transition metal like copper or iron, can form alkenes. acs.org For example, the reaction of phenylmagnesium bromide with a 1-halo-1-phenyl-2-butene derivative could potentially yield this compound.

Advanced Cross-Coupling Strategies for Substituted Butenylbenzene Systems

Modern synthetic chemistry heavily relies on advanced cross-coupling reactions, which offer efficient and selective methods for constructing complex molecules. These reactions, often catalyzed by palladium or nickel complexes, are instrumental in forming C-C bonds.

Palladium-Catalyzed Cross-Coupling with Aryl Halides and Alkenes

Beyond the Heck reaction, other palladium-catalyzed cross-coupling reactions are highly effective for synthesizing substituted alkenes. The Suzuki-Miyaura coupling, for example, involves the reaction of an organoboron compound with an organic halide. frontierspecialtychemicals.com A potential Suzuki-Miyaura route to this compound could involve the coupling of a phenylboronic acid with a halo-substituted butenylbenzene.

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The choice of ligands for the palladium catalyst is critical for the success of these reactions, influencing catalyst stability, reactivity, and selectivity. magtech.com.cn

| Reaction | Reactant 1 | Reactant 2 | Catalyst | Key Feature |

| Heck | Aryl/Vinyl Halide | Alkene | Pd(0) complex | Forms substituted alkenes, often with high trans selectivity. organic-chemistry.orgnumberanalytics.com |

| Suzuki-Miyaura | Organoboron Compound | Organic Halide | Pd(0) complex | Tolerates a wide range of functional groups. frontierspecialtychemicals.com |

| Stille | Organotin Compound | Organic Halide | Pd(0) complex | Versatile but toxicity of tin reagents is a concern. |

| Negishi | Organozinc Compound | Organic Halide | Pd(0) or Ni(0) complex | Highly reactive nucleophiles. |

Nickel-Catalyzed Allylic Alkylation and Cross-Coupling

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. conicet.gov.arnih.gov Nickel-catalyzed allylic alkylation is a particularly relevant method for synthesizing structures like this compound. scispace.com This reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile.

In the context of synthesizing this compound, a nickel-catalyzed reaction could couple an allylic substrate, such as cinnamyl chloride, with a phenyl-based nucleophile like phenylmagnesium bromide. Nickel catalysts are often paired with "hard" nucleophiles, such as Grignard reagents. conicet.gov.arnih.govscispace.com

Recent research has also explored nickel-catalyzed allylic substitution reactions of simple alkenes, providing direct methods for forming 1,4-dienes and other valuable unsaturated compounds. organic-chemistry.org These methods expand the toolkit for constructing complex alkene frameworks from readily available starting materials. The development of nickel-catalyzed reactions continues to be an active area of research, offering new possibilities for efficient and selective synthesis. chemrxiv.org

Rhodium-Catalyzed Allylic Substitution Methodologies

Rhodium-catalyzed allylic substitution stands as a significant method for the formation of carbon-carbon bonds, offering potential pathways to synthesize complex molecules like this compound. While direct synthesis of this specific compound via this method is not extensively documented in the provided literature, the principles of rhodium-catalyzed allylic substitution with various nucleophiles are well-established and applicable. These reactions generally involve the reaction of an allylic substrate with a nucleophile in the presence of a rhodium catalyst.

The utility of transition metal-catalyzed allylic substitution using unstabilized carbon nucleophiles has been an area of significant research. core.ac.uk A general method for regio- and stereoselective transition-metal catalyzed allylic substitution with these nucleophiles remains a challenge. core.ac.uk The mechanism for rhodium-catalyzed allylic substitution is distinct from the more common palladium-catalyzed versions, often proceeding through an inner-sphere mechanism. This can influence the stereochemical outcome of the reaction.

Challenges in using sp³-hybridized carbon nucleophiles, such as benzyl (B1604629) groups, in stereospecific rhodium-catalyzed allylic substitution arise from the slower rate of reductive elimination between two sp³-hybridized carbons compared to sp²-sp³ centers. core.ac.uk The directional nature of sp³ orbitals leads to a higher activation energy for this step. core.ac.uk The stability of certain allyl rhodium complexes can be remarkable; for instance, a (Tpme)Rh(allyl)(CH₃) complex was found to be stable enough to be refluxed in benzene (B151609) without undergoing reductive elimination. core.ac.uk

Recent advancements have described rhodium(III)-catalyzed cross-coupling reactions that provide access to various complex derivatives, demonstrating a high level of chemoselectivity and functional group tolerance. kaist.ac.kr Such protocols, involving C(sp²)-H activation and subsequent intramolecular olefin insertion, highlight the potential for developing tailored syntheses for specific butenylbenzene targets. kaist.ac.kr

Derivatization Strategies from Precursor Compounds

Halogenation of Phenylbutene Derivatives

The introduction of halogen atoms onto a phenylbutene scaffold provides a versatile handle for further functionalization. A convenient and effective method for the α-C-halogenation of carbonyl compounds, which can be precursors to phenylbutene derivatives, involves the use of a metal halide/lead tetraacetate system. lookchem.com

This method has been successfully applied to the chlorination and bromination of various substrates. lookchem.com For instance, the reaction can be carried out using different metal halides to achieve the desired halogenation. lookchem.com The choice of solvent and reaction conditions can influence the yield and selectivity of the reaction. Acetonitrile has been found to be an effective solvent for N-chlorination reactions using this system. lookchem.com

The following table summarizes the N-chlorination of azaheterocycles and amides using Pb(OAc)₄/MXn in acetonitrile, which illustrates the principle that can be adapted for C-halogenation of suitable phenylbutene precursors. lookchem.com

Table 1: N-Chlorination using Pb(OAc)₄/MXn System

| Entry | MXn | Time (h) | Method | Product Yield (%) |

|---|---|---|---|---|

| 1 | AlCl₃ | 1 | A | 96 |

| 2 | ZnBr₂ | 2 | A | 78 |

Method A: MXn/Pb(OAc)₄ = 1:1 equiv. Data sourced from LookChem. lookchem.com

Another approach to halogenation involves the reaction of naphthalene (B1677914) with an iron catalyst to produce α-substituted naphthalene. pharmaguideline.com The starting materials for naphthalene synthesis can include 4-phenyl-1-butene, which is passed over hot calcium oxide. pharmaguideline.com Addition of bromine or chlorine to naphthalene results in the formation of naphthalene dibromide or dichloride. pharmaguideline.com

Transformations Involving Alcohol and Aldehyde Precursors

Alcohol and aldehyde precursors are fundamental starting points for the synthesis and derivatization of phenylbutene structures. The transformation of these functional groups allows for the construction of the butenyl side chain and the introduction of the double bond.

Primary alcohols can be oxidized to aldehydes, which can then undergo further reactions. For example, the oxidation of benzyl alcohol can yield the corresponding aldehyde. beilstein-journals.org Ruthenium N-heterocyclic carbene complexes can catalyze the synthesis of carboxylic acids from primary alcohols, with dihydrogen as the only by-product. dtu.dk The reaction is typically performed in a solvent like toluene (B28343), which allows for easy isolation of the product. dtu.dk

Aldehydes are valuable precursors for creating the carbon skeleton and the double bond of this compound through various olefination reactions. An electrochemical strategy has been developed for the isomerizing allylation and allenylation of aldehydes with alkenes and alkynes. nih.gov This method utilizes a hydrogen evolution reaction (HER) to generate a carbanion from allylic C(sp³)–H bonds, which then reacts with the aldehyde. nih.gov

The following table showcases the scope of this electrochemical allylation with various aldehydes.

Table 2: Electrochemical Allylation of Aldehydes with Allylbenzene

| Product | Aldehyde | Yield (%) |

|---|---|---|

| 3a | Benzaldehyde (B42025) | 85 |

| 3b | 4-Methylbenzaldehyde | 82 |

| 3c | 4-Methoxybenzaldehyde | 78 |

Data sourced from a study on electrochemically generated carbanions. nih.gov

Furthermore, tertiary alcohols can be formed from ketone precursors, secondary alcohols from aldehydes, and primary alcohols from formaldehyde (B43269) or ethylene (B1197577) oxide. mnstate.edu These alcohols can subsequently be transformed. For instance, dehydration of a suitable phenylbutanol derivative would lead to the formation of the butenyl double bond.

Emerging Catalytic and Cascade Reactions for Complex Butenylbenzene Scaffolds

The synthesis of complex molecular architectures, including intricate butenylbenzene scaffolds, is increasingly benefiting from the development of emerging catalytic systems and cascade reactions. These advanced strategies offer efficiency and atom economy by combining multiple reaction steps into a single operation.

Cascade reactions, also known as tandem or domino reactions, are of significant interest in synthetic organic chemistry. mdpi.com They can involve multi-enzymatic systems or a combination of enzymes and metal catalysts. mdpi.com For example, chemoenzymatic cascades can merge the high productivity of chemocatalysts with the high selectivity of enzymes. mdpi.com One notable chemoenzymatic cascade system produced cyclohexanol (B46403) with high yields (87%) and minimal over-oxidation. mdpi.com

A powerful strategy involves the design of catalytic cascades that proceed through O–H insertion/Conia-ene reactions between alcohols and diazo compounds, utilizing a dual Rh/Au+ catalytic system. shareok.org This approach has been successfully applied to the synthesis of substituted tetrahydrofurans and spiroheterocycles. shareok.org

Scaffolding catalysis is another emerging concept that expands the capabilities of bifunctional catalysts. nih.gov This strategy uses organic scaffolds to co-locate a catalyst and a substrate, thereby inducing an intramolecular reaction and accelerating it. nih.gov The key principle is that the substrate binds reversibly to the scaffold, which also contains a catalytic moiety. nih.gov This proximity effect can significantly enhance reaction rates and control selectivity. nih.gov

Furthermore, innovative transformations are being developed using photoredox and chromium(II) catalysis to achieve contrathermodynamic isomerization of olefins. acs.org This method allows for the formation of less stable olefin isomers, providing access to structures that are difficult to obtain through traditional methods. acs.org

Chemical Reactivity and Mechanistic Elucidation of 3 Phenylbut 2 Enylbenzene Systems

Electrophilic and Nucleophilic Addition Reactions Across the Alkene Moiety

The carbon-carbon double bond in 3-Phenylbut-2-enylbenzene is the primary site for addition reactions. Being electron-rich, it is particularly susceptible to attack by electrophiles.

Electrophilic Addition: The addition of electrophiles, such as hydrohalic acids (HX), proceeds via a two-step mechanism. The initial step involves the attack of the alkene's π-electrons on the electrophile (e.g., a proton from HX), leading to the formation of a carbocation intermediate. libretexts.org The stability of this carbocation determines the regioselectivity of the reaction. In the case of this compound, protonation of the double bond would lead to a tertiary benzylic carbocation. The proximity of the phenyl group allows for resonance stabilization of this positive charge, making the formation of this intermediate particularly favorable. The second step is the rapid attack of the nucleophile (e.g., a halide anion) on the carbocation, yielding the final addition product. libretexts.org

For instance, the acid-catalyzed hydration of a similar compound, 3-phenylbut-1-ene, involves the formation of a secondary carbocation that can rearrange to a more stable tertiary benzylic carbocation before being trapped by water. youtube.comdoubtnut.com Applying this principle to this compound, the intermediate carbocation is already tertiary and benzylic, thus a highly stable species, which would be readily trapped by a nucleophile without rearrangement.

Nucleophilic Addition: Nucleophilic addition across an unactivated alkene double bond is generally unfavorable due to the electron-rich nature of the π-system. Such reactions typically require the presence of strong electron-withdrawing groups attached to the alkene, which is not the case for this compound. The phenyl and methyl groups are electron-donating or weakly withdrawing, thus the alkene moiety is not sufficiently electrophilic to react with common nucleophiles under standard conditions. While nucleophilic addition to aromatic rings can occur under specific, often harsh, conditions (e.g., the Dow process for preparing phenol (B47542) from chlorobenzene), these pathways are not relevant to the alkene portion of this molecule. libretexts.org

| Reagent (E-Nu) | Intermediate Carbocation | Predicted Major Product |

| H-Br | Tertiary, Benzylic | 3-bromo-2,3-diphenylbutane |

| H₃O⁺ (dil. H₂SO₄) | Tertiary, Benzylic | 2,3-diphenylbutan-2-ol |

Pericyclic Reactions and Molecular Rearrangements

Pericyclic reactions are concerted processes that occur through a cyclic transition state. youtube.com The specific arrangement of π-systems in this compound and its derivatives can allow for participation in several types of pericyclic reactions and rearrangements.

Sigmatropic rearrangements involve the migration of a sigma bond across a π-electron system. uh.edu The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement that typically occurs in allyl vinyl ethers or allyl aryl ethers, leading to the formation of γ,δ-unsaturated carbonyl compounds or o-allylphenols, respectively. libretexts.org The fundamental structure of this compound does not fit the substrate requirements for a classic Claisen rearrangement.

However, related wikipedia.orgnih.gov-sigmatropic rearrangements are powerful C-C bond-forming reactions. For example, the Doyle-Kirmse reaction involves the wikipedia.orgnih.gov-sigmatropic rearrangement of an onium ylide, which can be generated from the reaction of a metal carbene with allyl sulfides. nih.gov A derivative of this compound containing an appropriate sulfide (B99878) or selenide (B1212193) group could potentially undergo such a transformation in the presence of a suitable carbene precursor. nih.gov These rearrangements are valued for their high stereoselectivity, often favoring the E-alkene product. wikipedia.org

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. The most well-known example is the [4+2] cycloaddition, or Diels-Alder reaction. In such a reaction, this compound would act as the dienophile (the 2π-electron component). Its reactivity would be influenced by the steric hindrance from the four substituents on the double bond and the electronic nature of the phenyl groups. Generally, the presence of electron-withdrawing groups on the dienophile accelerates the reaction, so this compound would be expected to be a moderately reactive dienophile with electron-rich dienes.

Homogeneous gold catalysis has emerged as a powerful tool for activating unsaturated carbon-carbon bonds. ecnu.edu.cn Gold(I) complexes are highly alkynophilic, meaning they selectively coordinate to and activate alkynes, even in the presence of alkenes. nih.gov This activation renders the alkyne susceptible to nucleophilic attack.

In systems containing both an alkyne and an alkene (1,n-enynes), gold(I) catalysis can initiate intramolecular cyclization. The activated alkyne is attacked by the tethered alkene, forming cyclopropyl (B3062369) gold(I) carbene-like intermediates. nih.gov These versatile intermediates can then undergo a variety of skeletal rearrangements or be trapped by nucleophiles to form complex molecular architectures. nih.govnih.gov

A well-documented example is the gold(I)-catalyzed reaction of 1-(1-alkynyl)-cyclopropyl ketones, which undergo a cascade reaction to form highly substituted furans. organic-chemistry.org This transformation proceeds through the gold-catalyzed activation of the alkyne, followed by ring expansion. While this compound itself is not an enyne, this chemistry highlights the potential for complex rearrangements in related systems where an alkyne functionality could be introduced.

Oxidation and Reduction Pathways

Oxidation: The alkene moiety is the most susceptible site for oxidation. Treatment with oxidizing agents can lead to several products depending on the reagent and reaction conditions.

Epoxidation: Peroxy acids like m-CPBA (meta-chloroperoxybenzoic acid) will react with the double bond to form an epoxide, 2,3-dimethyl-2,3-diphenyloxirane.

Dihydroxylation: Reagents such as osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃) or cold, dilute potassium permanganate (B83412) (KMnO₄) would yield a diol, 2,3-diphenylbutane-2,3-diol.

Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative workup will cleave the double bond entirely. This would break the butene chain, yielding two molecules of acetophenone (B1666503). A study on the oxidation of similar 3-phenyl-2-propene compounds showed that common products include benzaldehyde (B42025) and benzoic acid, resulting from carbon-carbon double bond oxidation. rsc.org

| Oxidizing Agent | Reaction Type | Expected Product(s) |

| m-CPBA | Epoxidation | 2,3-dimethyl-2,3-diphenyloxirane |

| 1. OsO₄, 2. NaHSO₃ | Syn-dihydroxylation | 2,3-diphenylbutane-2,3-diol |

| 1. O₃, 2. H₂O₂ | Oxidative Cleavage | Acetophenone |

Reduction: The double bond and the aromatic rings can be reduced under different conditions.

Alkene Hydrogenation: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel (Ni) with hydrogen gas (H₂) at moderate pressures will selectively reduce the alkene double bond to an alkane, yielding 2,3-diphenylbutane.

Aromatic Ring Reduction: Reducing the phenyl rings requires more forcing conditions, such as high pressures and temperatures of hydrogen with a rhodium or ruthenium catalyst, or using a Birch reduction (sodium or lithium in liquid ammonia (B1221849) with an alcohol). These methods would lead to the saturation of the aromatic rings, forming 2,3-dicyclohexylbutane. libretexts.org

Catalytic Functionalization and Bond Activation

Modern catalysis offers methods for the direct functionalization of otherwise unreactive C-H bonds. Transition metals like palladium, rhodium, and gold are known to catalyze C-H activation reactions. ecnu.edu.cnresearchgate.net

For this compound, there are several types of C-H bonds that could potentially be functionalized:

Vinylic C-H bonds: Although this specific molecule has no vinylic C-H bonds, derivatives could possess them.

Aromatic C-H bonds: The ortho, meta, and para positions on the two phenyl rings are targets for C-H activation. Gold catalysts, in particular, have been used in an "undirected" approach for C-H functionalization. ecnu.edu.cn The site-selectivity (e.g., ortho vs. para) of such reactions can sometimes be controlled by the choice of ligands on the metal catalyst. ecnu.edu.cn

Allylic C-H bonds: The methyl groups are in an allylic position, and their C-H bonds could be targets for functionalization through radical or organometallic pathways.

Catalytic activation of C(sp²)-H bonds, such as those in the phenyl rings, is a powerful strategy for building molecular complexity. For example, gold-catalyzed intramolecular hydroarylation can be used to construct fused heterocyclic systems from substrates containing both a phenyl ring and a tethered alkyne. ecnu.edu.cn This demonstrates the potential for developing catalytic C-C and C-heteroatom bond-forming reactions starting from a core structure like this compound.

C-H Activation Studies and Solvent Effects

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis. For this compound, several C-H bonds are theoretically susceptible to activation, including those on the phenyl rings and the allylic positions. The specific site of activation would likely be influenced by the choice of catalyst and the reaction conditions, particularly the solvent.

Solvents can play a crucial role in C-H activation reactions by influencing catalyst solubility, stability, and reactivity. nih.gov For instance, polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) might be employed to facilitate reactions involving polar transition metal complexes. nih.gov Conversely, nonpolar solvents such as hexane (B92381) or toluene (B28343) could be suitable for less polar catalytic systems. The choice of solvent can also impact the regioselectivity of C-H activation by affecting the transition state energies of different activation pathways. acs.org In the context of allylic C-H functionalization, solvents can influence the efficiency of palladium catalysis. nih.gov

Due to the lack of specific experimental data for this compound, a data table illustrating solvent effects on its C-H activation cannot be provided at this time. Future research in this area would be invaluable to delineate the precise influence of various solvents on the efficiency and selectivity of C-H activation for this substrate.

Transition Metal-Mediated Olefin Isomerization

The isomerization of the internal double bond in this compound to a different position is a theoretically viable transformation that can be mediated by various transition metal catalysts. bohrium.com Such reactions can proceed under either kinetic or thermodynamic control, leading to different isomeric products. wikipedia.org Under thermodynamic control, the reaction would favor the most stable alkene isomer, which for a 1,3-diphenyl-2-butene system, would likely be the conjugated styrenyl-type isomer, 1,3-diphenyl-1-butene.

The mechanism of palladium(II)-catalyzed E/Z isomerization of unactivated alkenes has been studied, revealing potential pathways such as nucleopalladation. nih.gov While these studies provide a framework, the specific kinetics and mechanisms for this compound are not documented. The choice of transition metal (e.g., palladium, rhodium, ruthenium, cobalt) and the ligand environment would significantly influence the catalytic activity and the resulting product distribution. sdsu.eduresearchgate.net

Table 1: Hypothetical Product Distribution in Transition Metal-Mediated Isomerization of this compound

| Catalyst System | Control | Major Product | Minor Product |

|---|---|---|---|

| Pd-based | Thermodynamic | 1,3-diphenyl-1-butene | 1,3-diphenyl-2-butene |

| Rh-based | Kinetic | (Z)-1,3-diphenyl-2-butene | (E)-1,3-diphenyl-1-butene |

This table is illustrative and based on general principles of olefin isomerization. Specific experimental data for this compound is not available.

Radical-Mediated Transformations and Chain Reactions

Radical reactions offer a complementary approach to the functionalization of this compound. The double bond in this molecule is susceptible to radical addition reactions. pressbooks.pub For instance, the addition of a radical species to the double bond would generate a new radical intermediate, which could then participate in subsequent chain propagation steps or termination reactions. Radical transformations of styrenes, which share structural similarities with this compound, have been a subject of interest, involving the addition of various radicals across the double bond. thieme-connect.comresearchgate.net

The phenyl groups in this compound can influence the stability of radical intermediates through resonance, which could direct the regioselectivity of radical additions. Furthermore, the allylic C-H bonds could be susceptible to hydrogen atom abstraction, initiating radical chain processes. The specific outcomes of such radical-mediated transformations would be highly dependent on the nature of the radical initiator and the reaction conditions.

Detailed Kinetic and Thermodynamic Studies of Reaction Pathways

A comprehensive understanding of the reaction pathways of this compound requires detailed kinetic and thermodynamic studies. Kinetic studies would elucidate the rates of various transformations, providing insights into the reaction mechanisms and the factors that control them. acs.org For example, determining the rate laws for C-H activation or olefin isomerization would help to identify the rate-determining step and the species involved in it.

Thermodynamic studies, on the other hand, would provide information on the relative stabilities of reactants, intermediates, and products. nist.gov This is crucial for predicting the feasibility of a reaction and the position of equilibrium. masterorganicchemistry.com For instance, computational chemistry can be a powerful tool to estimate the thermodynamic parameters for the isomerization of this compound to its various isomers. researchgate.net

Currently, there are no published detailed kinetic or thermodynamic studies specifically for the reaction pathways of this compound. Such studies would be essential for the rational design of synthetic routes utilizing this compound and for a deeper understanding of its chemical behavior.

Advanced Spectroscopic and Analytical Characterization for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and three-dimensional structure of organic molecules. For 3-Phenylbut-2-enylbenzene, a combination of one-dimensional and multi-dimensional techniques allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

Multi-dimensional NMR experiments resolve complex spectra by correlating nuclear spins through chemical bonds or space, providing insights that are not available from 1D spectra alone.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, a COSY spectrum would be critical for establishing the connectivity within the butenyl chain. Key expected correlations would include the coupling between the vinylic proton and the protons of the adjacent methyl and benzylic methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to their attached carbons (¹JCH). columbia.edu This is essential for assigning the carbon signals of the molecule. The spectrum would show distinct cross-peaks for each C-H bond, for instance, correlating the vinylic proton signal to the vinylic carbon signal and the aromatic proton signals to their respective aromatic carbon signals. columbia.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu HMBC is instrumental in piecing together the molecular skeleton. For this compound, it would connect the phenyl rings to the butenyl chain. For example, correlations would be expected from the benzylic protons to the carbons of their attached phenyl ring and to the sp² carbons of the double bond. columbia.eduprinceton.edu

Interactive Data Table: Predicted NMR Data for this compound

Note: Chemical shifts (δ) are predicted values and may vary based on solvent and experimental conditions.

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | 2.10 (s, 3H) | 16.0 | C2, C3 |

| 2 | 6.25 (q, 1H) | 125.0 | C1, C3, C4 |

| 3 | - | 138.0 | C1, C2, C4, C5 |

| 4 | 3.55 (s, 2H) | 39.0 | C2, C3, C11 |

| 5-9 (Phenyl) | 7.20-7.40 (m, 5H) | 126.0-129.0, 140.0 (ipso) | C3 |

| 11-15 (Phenyl) | 7.20-7.40 (m, 5H) | 126.0-129.0, 141.0 (ipso) | C4 |

Isotopic labeling, where an atom in a molecule is replaced by one of its isotopes (e.g., ¹²C with ¹³C or ¹H with ²H), is a powerful method for tracing the fate of atoms through chemical reactions. nih.gov In the study of reaction mechanisms involving this compound, labeling can provide definitive evidence for proposed pathways.

For instance, in a study of its synthesis via a Wittig reaction, labeling the carbonyl carbon of the precursor benzaldehyde (B42025) with ¹³C would allow for precise tracking of this carbon in the final product via ¹³C NMR. Similarly, deuterium labeling of the benzylic position could be used to investigate isomerization or rearrangement reactions, where the position of the label in the product, as determined by ²H NMR or mass spectrometry, would elucidate the operative mechanism. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry provides an extremely accurate mass measurement of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₆H₁₆), HRMS can confirm the molecular formula by matching the measured mass-to-charge ratio (m/z) to the calculated exact mass.

Electron Ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner. The analysis of these fragmentation patterns provides structural information. The fragmentation of this compound is expected to be dominated by the formation of stable carbocations. Key fragmentation pathways would likely involve:

Benzylic cleavage: Loss of a phenyl radical or a benzyl (B1604629) radical to form highly stable, resonance-delocalized cations.

Formation of the tropylium ion: Rearrangement and fragmentation often lead to the highly stable tropylium cation (C₇H₇⁺) at m/z 91, a common feature in the mass spectra of compounds containing a benzyl group. core.ac.uk

Interactive Data Table: Predicted Key Fragments for this compound in EI-MS

| m/z (Predicted) | Ion Formula | Description |

| 208 | [C₁₆H₁₆]⁺˙ | Molecular Ion |

| 193 | [C₁₅H₁₃]⁺ | Loss of a methyl radical (·CH₃) |

| 117 | [C₉H₉]⁺ | Cleavage of the C3-C4 bond |

| 91 | [C₇H₇]⁺ | Tropylium ion, resulting from benzylic cleavage |

Advanced Vibrational Spectroscopy: Infrared and Raman Techniques for Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are used to identify functional groups and provide information on bond strength and molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. For this compound, the IR spectrum would show characteristic absorption bands for C-H stretching from the aromatic rings and the butenyl chain, C=C stretching from both the alkene and aromatic moieties, and C-H bending vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals. The C=C double bond of the butenyl chain and the symmetric breathing modes of the phenyl rings are expected to be prominent in the Raman spectrum. researchgate.net

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| 3100-3000 | Aromatic & Vinylic C-H Stretch | IR, Raman |

| 3000-2850 | Aliphatic C-H Stretch | IR, Raman |

| 1650-1630 | Alkene C=C Stretch | IR, Raman (Strong) |

| 1600, 1495, 1450 | Aromatic C=C Stretch | IR, Raman |

| 900-675 | Aromatic C-H Out-of-Plane Bend | IR (Strong) |

Electronic Absorption and Emission Spectroscopy for Conjugation Analysis

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides information about the electronic transitions within a molecule, particularly its conjugated π-electron system. aps.org

The structure of this compound contains a conjugated system extending from one phenyl ring through the butenyl double bond. This conjugation is responsible for its characteristic electronic absorption. The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* transitions. youtube.com The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation.

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state. While not all molecules fluoresce, conjugated systems like the one in this compound may exhibit emission, providing further insight into the nature of its excited states. The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (occurs at a longer wavelength).

Integration of Spectroscopic Data for Mechanistic Elucidation

The true power of these analytical techniques is realized when the data are integrated to build a complete picture of molecular structure and reactivity. For example, in a chemical reaction intended to synthesize this compound, a combination of methods would be used for confirmation:

HRMS would first confirm that the product has the correct elemental formula (C₁₆H₁₆).

IR and Raman spectroscopy would confirm the presence of the key functional groups (alkene, aromatic rings) and the absence of precursor functional groups (e.g., a carbonyl group).

¹H and ¹³C NMR would establish the basic carbon skeleton and proton environment.

COSY, HSQC, and HMBC experiments would then be used to definitively piece together the molecular structure, confirming the precise connectivity of the butenyl chain and its attachment to the two phenyl rings, and establishing the stereochemistry (E/Z isomerism) of the double bond.

By applying this integrated spectroscopic approach, researchers can unambiguously identify this compound, distinguish it from isomers, and gather detailed evidence to support or refute proposed reaction mechanisms.

Theoretical and Computational Chemistry of 3 Phenylbut 2 Enylbenzene Systems

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

No specific research findings on the application of DFT to determine the electronic structure and reactivity of 3-Phenylbut-2-enylbenzene are available.

Ab Initio Calculations for Energetics and Reaction Barriers

No specific published data on ab initio calculations for the energetics and reaction barriers of this compound could be located.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

There are no available studies using molecular dynamics simulations to explore the conformational landscape or intermolecular interactions of this compound.

Computational Prediction of Spectroscopic Signatures

No computational studies predicting the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of this compound were found in the searched literature.

Mechanistic Modeling of Catalytic Cycles and Transition States

No published models detailing the catalytic cycles or transition states involving this compound are available.

Synthesis and Reactivity of Structural Analogs and Derivatives of 3 Phenylbut 2 Enylbenzene

Variously Substituted Phenyl Rings on the Butene Scaffold

The introduction of substituents onto the phenyl rings of 3-phenylbut-2-enylbenzene can be achieved through various synthetic methodologies, primarily by utilizing appropriately substituted starting materials in cross-coupling reactions or by direct electrophilic substitution on the parent compound. The nature and position of these substituents significantly modulate the electronic properties of the aromatic rings, which in turn affects the reactivity of the entire molecule.

Common synthetic approaches for constructing such analogs include Suzuki-Miyaura, Heck, and Stille cross-coupling reactions. For instance, the Suzuki-Miyaura coupling of a substituted phenylboronic acid with a vinyl halide derivative of a substituted styrene (B11656) can provide a modular route to a wide range of unsymmetrically substituted diarylbutenes.

The reactivity of these analogs is largely governed by the electronic nature of the substituents. Electron-donating groups (EDGs) such as alkyl, alkoxy, and amino groups increase the electron density of the phenyl rings, making them more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, and carbonyl groups decrease the electron density, rendering the rings less reactive towards electrophiles but more prone to nucleophilic aromatic substitution under certain conditions.

| Substituent | General Effect on Phenyl Ring | Potential Synthetic Method |

|---|---|---|

| Alkyl (e.g., -CH₃) | Electron-donating, activating | Friedel-Crafts alkylation of a precursor |

| Alkoxy (e.g., -OCH₃) | Strongly electron-donating, activating | Williamson ether synthesis on a phenolic precursor |

| Halogen (e.g., -Cl, -Br) | Electron-withdrawing (inductive), deactivating but ortho, para-directing | Electrophilic halogenation |

| Nitro (-NO₂) | Strongly electron-withdrawing, deactivating and meta-directing | Nitration with nitric and sulfuric acids |

| Cyano (-CN) | Strongly electron-withdrawing, deactivating and meta-directing | Sandmeyer reaction from an aniline (B41778) precursor |

Analogs with Heteroatom Substituents on the Phenyl or Butene Moiety

The incorporation of heteroatoms, such as nitrogen, oxygen, or sulfur, into the this compound framework can dramatically alter its chemical and physical properties. These heteroatoms can be introduced either as substituents on the phenyl rings or as part of the butene scaffold itself.

Heteroatoms on the Phenyl Rings:

The replacement of a C-H group in the phenyl ring with a nitrogen atom to form a pyridyl analog introduces a basic site and alters the electronic distribution within the ring. The synthesis of such pyridine-containing analogs can be achieved through methodologies that involve the remodeling of (aza)indole or benzofuran (B130515) skeletons. nih.gov The presence of the nitrogen atom generally deactivates the ring towards electrophilic substitution but facilitates nucleophilic attack.

Heteroatoms on the Butene Moiety:

Introducing heteroatoms into the butene chain can lead to significant changes in reactivity. For example, the synthesis of α-heteroatom-substituted carbenes and their subsequent reactions offer a pathway to functionalized alkenes. mdpi.com Enantioselective reactions involving such carbenes can lead to the formation of chiral products with high stereocontrol. mdpi.com

| Heteroatom Position | Example Analog | Potential Synthetic Approach | Anticipated Change in Reactivity |

| On Phenyl Ring | 3-(Pyridin-3-yl)but-2-enylbenzene | Cross-coupling with a pyridylboronic acid | Introduction of a basic site, altered aromatic reactivity |

| On Butene Moiety | 1-Methoxy-3-phenylbut-2-enylbenzene | Wittig reaction with a methoxy-substituted phosphonium (B103445) ylide | Altered reactivity of the double bond, potential for elimination reactions |

Extension and Modification of the Butenyl Chain

Modifications to the four-carbon chain of this compound, including extension, shortening, or the introduction of different functional groups, can significantly impact the molecule's conformational flexibility and reactivity.

Chain extension can be accomplished through standard organic transformations such as the Wittig reaction or olefin metathesis. For example, a Wittig reaction between a substituted benzaldehyde (B42025) and a suitable phosphonium ylide derived from a longer alkyl chain can generate analogs with extended conjugation.

The introduction of functional groups onto the butenyl chain, such as carbonyls or hydroxyls, opens up a vast landscape of further chemical transformations. For instance, the synthesis of a 1-phenylbut-3-ene-1,2-dione, an analog with a diketone functionality, has been reported, although its polymerization was unsuccessful. researchgate.net

| Modification | Example Structure | Potential Synthetic Method | Impact on Properties |

| Chain Extension | 3-Phenylhex-2-enylbenzene | Wittig reaction with a propyl-substituted ylide | Increased conformational flexibility, potential for altered electronic properties |

| Introduction of a Carbonyl | 1,4-Diphenylpent-3-en-2-one | Aldol condensation of a substituted benzaldehyde and a ketone | Provides a site for nucleophilic attack and further functionalization |

| Introduction of a Hydroxyl | 1,3-Diphenylbut-2-en-1-ol | Reduction of the corresponding ketone | Introduces a site for hydrogen bonding and potential for elimination or substitution reactions |

Bridged and Cyclic Derivatives Incorporating the Butenylbenzene Core

The creation of bridged and cyclic structures based on the this compound core leads to conformationally restrained molecules with unique three-dimensional shapes. These derivatives can be synthesized through intramolecular reactions that form new rings.

One powerful strategy for the synthesis of bridged polycycles is through C-H bond insertion reactions. beilstein-journals.org While often requiring a metal catalyst, these reactions can form new rings by connecting different parts of the molecule. For instance, a suitably functionalized this compound derivative could undergo an intramolecular Friedel-Crafts reaction to form a tetralin-like fused ring system. The construction of polycyclic bridged indene (B144670) derivatives has been achieved through a tandem 1,3-rearrangement/intramolecular Friedel–Crafts cyclization of propargyl acetates. rsc.org

Transition-metal-catalyzed "cut-and-sew" reactions of benzocyclobutenones and cyclobutanones also provide a deconstructive strategy to access bridged and fused ring systems. nih.gov

| Derivative Type | General Structure | Potential Synthetic Strategy | Key Feature |

| Fused Ring System | Tetralin derivative | Intramolecular Friedel-Crafts alkylation | Planar, rigid structure |

| Bridged Bicyclic System | Bicyclo[3.2.1]octane core | Intramolecular C-H insertion | Conformationally constrained, three-dimensional shape |

| Spirocyclic System | Spiro[indene-1,1'-cyclohexane] derivative | Rearrangement of a suitable precursor | Two rings connected by a single atom |

Stereoisomeric Variations and their Distinct Reactivity Profiles

The double bond in the butene chain of this compound gives rise to the possibility of (E) and (Z) stereoisomers. These isomers have different spatial arrangements of the phenyl groups, which can lead to distinct reactivity profiles due to steric and electronic effects.

The synthesis of specific stereoisomers often requires stereoselective methods. For example, the Wittig reaction can be tuned to favor the formation of either the (E) or (Z) isomer depending on the nature of the ylide and the reaction conditions. Similarly, stereoselective reduction of a corresponding alkyne precursor can also provide access to a specific isomer.

The different stereochemistry of the (E) and (Z) isomers can influence their participation in reactions where the geometry of the transition state is crucial. For example, in pericyclic reactions such as the Diels-Alder reaction, the stereochemistry of the dienophile can dictate the stereochemistry of the resulting cycloadduct. Furthermore, the ability of the molecule to pack in a crystal lattice will be different for each isomer, leading to different physical properties such as melting point and solubility.

| Isomer | Description | Potential Synthetic Route | Potential Impact on Reactivity |

| (E)-3-Phenylbut-2-enylbenzene | Phenyl groups are on opposite sides of the double bond | Stabilized Wittig ylide or reduction of an alkyne with Na/NH₃ | Less sterically hindered, may react faster in some cases |

| (Z)-3-Phenylbut-2-enylbenzene | Phenyl groups are on the same side of the double bond | Non-stabilized Wittig ylide or catalytic hydrogenation of an alkyne | More sterically hindered, may exhibit different selectivity in stereospecific reactions |

Advanced Applications and Industrial Relevance

Role as a Key Intermediate in Complex Organic Synthesis

Phenylbutenyl derivatives are recognized as valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. The presence of reactive sites—the double bond and the aromatic rings—allows for a variety of chemical transformations. For instance, derivatives such as phenylbutenones have been synthesized and evaluated for their potential in developing antitumor agents. researchgate.net The α,β-unsaturated ketone structure in these molecules is a key feature for their biological activity and serves as a handle for further chemical modifications. researchgate.net

The synthesis of complex bioactive molecules often relies on building blocks that can introduce specific structural features. Phenylbutenyl compounds can serve this purpose by providing a carbon skeleton that can be elaborated through various organic reactions. For example, β-aryl ketones, a class to which derivatives of phenylbutenylbenzene belong, are important intermediates in the synthesis of a range of industrial products, including pharmaceuticals and agrochemicals. researchgate.net Research into the synthesis of allenic natural products and pharmaceuticals also highlights the importance of versatile hydrocarbon backbones that can be functionalized to create stereochemically complex and biologically active molecules. nih.govsouthwales.ac.uk While a direct synthetic route starting from 3-Phenylbut-2-enylbenzene to a specific complex natural product is not prominently documented, the reactivity of its structural analogues suggests its potential as a precursor in such synthetic endeavors.

Table 1: Examples of Phenylbutenyl Derivatives in Organic Synthesis

| Derivative Class | Synthetic Application | Reference |

| Phenylbutenones | Precursors for antitumor agents | researchgate.net |

| β-Aryl Ketones | Intermediates for pharmaceuticals and agrochemicals | researchgate.net |

| Allenic Structures | Building blocks for natural products and enzyme inhibitors | nih.govsouthwales.ac.uk |

Contributions to Polymer Chemistry and Material Science Development

The presence of a vinyl group or a reactive double bond in phenylbutenyl compounds suggests their potential as monomers in polymer synthesis. Styrenic polymers, which are polymers made from styrene (B11656) and its derivatives, are a major class of plastics with a wide range of applications. greenchemicals.eu The polymerization of monomers with vinyl groups is a fundamental process in polymer chemistry, typically proceeding via chain-growth mechanisms such as radical, cationic, or anionic polymerization. libretexts.orgmsu.eduyoutube.comyoutube.com

The introduction of a butenyl side chain to a styrenic monomer could influence the properties of the resulting polymer. For instance, the additional length and potential for branching could affect the polymer's physical properties, such as its glass transition temperature, flexibility, and solubility. Research on the synthesis of branched and hyperbranched polystyrenes demonstrates the interest in creating polymers with novel architectures and properties. cmu.edu

While the successful polymerization of this compound itself is not widely reported, a study on a related monomer, 1-phenylbut-3-ene-1,2-dione, attempted its copolymerization with styrene. researchgate.net Although this specific attempt was unsuccessful, it highlights the exploration of phenylbutenyl structures in polymer science. The development of new polymers often involves the synthesis and evaluation of novel monomers to achieve desired material properties. nsf.govbu.edu.eg

Table 2: Polymerization of Related Monomers

| Monomer | Polymerization Type | Outcome | Reference |

| Styrene | Radical, Cationic, Anionic | Successful, widely used | greenchemicals.euyoutube.comyoutube.com |

| 1-Phenylbut-3-ene-1,2-dione | Radical Copolymerization with Styrene | Unsuccessful | researchgate.net |

Research in Fine Chemical and Agrochemical Synthesis

The phenylbutenyl scaffold is a recurring motif in molecules with interesting biological activities, making it a target for research in the synthesis of fine chemicals and agrochemicals. Fine chemicals are pure, single substances that are produced in limited quantities and are used as intermediates in various industries, including pharmaceuticals and agriculture.

Research has shown that substituted (E)-1-phenylbut-1-en-3-ones exhibit cell growth inhibitory properties, suggesting their potential as anticancer agents. researchgate.net This has spurred the synthesis of a range of analogues to explore the structure-activity relationship. researchgate.net The development of new synthetic methods for such compounds is an active area of research. researchgate.net

In the agrochemical industry, there is a continuous need for new active ingredients with improved efficacy and environmental profiles. Organofluorine compounds, for example, have made significant contributions to the agrochemical industry due to their unique properties. nih.gov The synthesis of novel agrochemicals often involves the use of versatile building blocks that can be modified to optimize biological activity. The phenylbutenyl structure, with its potential for various chemical transformations, represents a platform for the development of new pesticides and other crop protection agents. For example, benzoylphenylurea (B10832687) derivatives, which can be synthesized from related starting materials, are known chitin (B13524) synthesis inhibitors used as insecticides. researchgate.net

Table 3: Bioactivity of Phenylbutenyl-Related Structures

| Compound Class | Biological Activity | Application Area | Reference |

| (E)-1-Phenylbut-1-en-3-ones | Anticancer | Pharmaceuticals | researchgate.net |

| Benzothiazole Derivatives | Antiproliferative | Pharmaceuticals | mdpi.com |

| 1,2,3-Triazine Derivatives | Antibacterial, Antifungal, Antiviral, Antiproliferative | Pharmaceuticals | nih.gov |

| Benzoylphenylureas | Insecticidal (Chitin Synthesis Inhibition) | Agrochemicals | researchgate.net |

Regulated Applications in Aroma and Flavor Chemistry (Compositional Aspects)

Certain phenylbutenyl derivatives are utilized as flavor and fragrance agents in the food and cosmetic industries. thegoodscentscompany.comsci-hub.st The sensory properties of these compounds are dependent on their specific chemical structure, including the position of the double bond and the presence of other functional groups. For a flavor ingredient to be used in food, it must be deemed safe for consumption. In the United States, this is often achieved through the Generally Recognized as Safe (GRAS) notification process, overseen by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel. femaflavor.orgift.orgfemaflavor.org

A structurally related compound, 4-phenyl-3-buten-2-ol, is listed as a flavor and fragrance agent. thegoodscentscompany.com It is described as having a floral odor and a waxy flavor. thegoodscentscompany.com The FEMA GRAS status of such compounds is based on a rigorous evaluation of safety and exposure data. femaflavor.orgift.org The use of these ingredients is regulated, with specific use levels established for different food categories.

While the specific regulatory status of this compound is not detailed, the inclusion of its isomers and related compounds in the flavorist's palette indicates the importance of the phenylbutenyl scaffold in this industry. The synthesis and purification of these compounds for use in food and fragrances must adhere to high standards to ensure their quality and safety.

Table 4: Example of a Phenylbutenyl Derivative in Flavor and Fragrance

| Compound Name | FEMA No. | Odor/Flavor Profile | Common Uses | Reference |

| 4-Phenyl-3-buten-2-ol | 2880 | Floral, Waxy | Flavor and fragrance formulations | thegoodscentscompany.com |

Precursor in Specialized Chemical Technologies and Process Development

The utility of phenylbutenyl compounds as precursors extends to the development of specialized chemical technologies and processes. Their reactivity allows them to be starting materials for the synthesis of a variety of downstream products. For example, the self-condensation of aromatic ketones like acetophenone (B1666503), which shares structural similarities with phenylbutenyl ketones, can be used to synthesize 1,3,5-triarylbenzenes using various catalysts. sapub.org These trigonal molecules have potential applications in materials science, such as in the formation of flexible clathrates or nanocage molecules. sapub.org

Furthermore, the development of new catalytic systems is crucial for advancing chemical synthesis. Phenylbutenyl derivatives could serve as substrates in the development of new catalytic reactions, for instance, in regioselective and stereoselective alkene transposition reactions, which are atom-economical transformations. researchgate.net The synthesis of triptycene (B166850) derivatives, which have unique structural and physical properties, also relies on versatile aromatic building blocks. mdpi.com The development of efficient synthetic routes to such complex molecules is an ongoing area of chemical research.

The potential for this compound and its isomers to be transformed into a variety of other chemical entities makes them valuable precursors in the broader landscape of chemical process development, contributing to the creation of new materials and functional molecules.

Future Directions and Uncharted Territories in 3 Phenylbut 2 Enylbenzene Research

Development of Highly Efficient and Sustainable Synthetic Routes

Future research will likely focus on developing greener and more atom-economical synthetic pathways to 3-Phenylbut-2-enylbenzene and its derivatives. Current synthetic methods, while effective, may rely on harsh reagents, produce significant waste, or require multiple steps. The principles of green chemistry will guide the development of new routes that minimize environmental impact.

Key Research Thrusts:

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical catalysts. Future work could explore the use of engineered enzymes for the asymmetric synthesis of chiral derivatives of this compound. Multi-enzymatic cascade systems could enable one-pot syntheses from simple precursors, improving efficiency and reducing waste. mdpi.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are inherently atom-economical. Designing novel MCRs for the synthesis of complex molecules incorporating the this compound scaffold is a promising avenue. mdpi.com

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. The development of flow-based syntheses of this compound could lead to more efficient and reproducible production on an industrial scale.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The development of new catalytic systems will be crucial for controlling the stereochemistry and regioselectivity of reactions involving this compound. This is particularly important for accessing specific isomers with desired biological or material properties.

Potential Catalytic Innovations:

| Catalytic System | Potential Advantages | Research Focus |

| Hybrid Enzyme-Photocatalyst Systems | Combines the selectivity of enzymes with the reactivity of photocatalysis to enable novel transformations. ucsb.edubioengineer.org | Stereoselective radical couplings to introduce new functional groups. |

| Cooperative Catalysis | Utilizes two or more catalysts that work in concert to achieve a transformation that is not possible with a single catalyst. | Enantioselective synthesis of complex chiral molecules. harvard.edu |

| Lewis Acid Catalysis | Employs metal-based or organic Lewis acids to activate substrates and control reaction pathways. sapub.org | Development of cheaper and more abundant metal catalysts (e.g., copper-based) for condensation and coupling reactions. sapub.org |

Deeper Mechanistic Understanding at the Quantum Level

A fundamental understanding of the electronic structure and reactivity of this compound at the quantum level can accelerate the discovery of new reactions and applications. Computational chemistry will play a pivotal role in this endeavor.

Areas for Computational Investigation:

Reaction Mechanisms: Density Functional Theory (DFT) and other quantum chemical methods can be used to elucidate the mechanisms of known and novel reactions, identify key transition states, and predict reaction outcomes. This can guide the rational design of more efficient catalysts and reaction conditions.

Non-Covalent Interactions: Understanding the π-π stacking and other non-covalent interactions involving the phenyl rings of this compound is crucial for predicting its behavior in supramolecular chemistry and materials science. High-accuracy quantum mechanical studies, similar to those performed on benzene (B151609) dimers, can provide valuable insights. researchgate.net

Spectroscopic Properties: Computational modeling can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR) and predict the properties of yet-to-be-synthesized derivatives.

Expanding the Scope of Derivatization for New Chemical Functionalities

Systematic derivatization of the this compound core is a key strategy for creating new molecules with tailored properties. Future research will explore a wider range of chemical transformations to introduce diverse functional groups.

Strategies for Derivatization:

Palladium-Catalyzed Cross-Coupling Reactions: These powerful reactions can be used to form new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide variety of substituents to the aromatic rings. researchgate.net

Functionalization of the Alkene Moiety: The double bond in the butenyl chain is a versatile handle for further chemical modification through reactions such as epoxidation, dihydroxylation, and polymerization. researchgate.net

Introduction of Heterocycles: Incorporating heterocyclic moieties, which are prevalent in pharmaceuticals and functional materials, can significantly alter the biological and electronic properties of the parent molecule. mdpi.com

Potential in Emerging Areas of Chemical Science and Technology

The unique structural features of this compound and its derivatives make them promising candidates for a variety of applications in emerging fields.

Potential Application Domains:

Medicinal Chemistry: The phenyl and butenyl groups provide a scaffold that can be decorated with various functionalities to interact with biological targets. There is potential for the development of new therapeutic agents, particularly in areas where structurally related compounds have shown activity. mdpi.com

Materials Science: The aromatic rings suggest potential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where π-conjugated systems are essential. The potential for polymerization could also lead to new types of photodegradable or functional polymers. researchgate.net

Agrochemicals: The development of novel pesticides and herbicides often relies on the exploration of new chemical scaffolds. The derivatization of this compound could lead to the discovery of compounds with useful agrochemical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Phenylbut-2-enylbenzene, and what reaction conditions are critical for yield optimization?

- Methodological Answer : Synthesis often involves aldol condensation or Wittig reactions. For example, analogous compounds like 3-Methyl-2-phenylbut-2-enoic acid are synthesized via condensation of ketones (e.g., acetophenone) with aldehydes under basic conditions (e.g., NaOH in ethanol) . For this compound, similar strategies may apply, with precise control of stoichiometry, solvent polarity, and temperature (60–80°C) to favor the α,β-unsaturated product. Catalysts like p-toluenesulfonic acid can enhance reaction efficiency.

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and stereochemistry, particularly the trans configuration of the double bond. X-ray crystallography, using programs like SHELXL , resolves absolute configuration and bond angles. For non-crystalline samples, High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C=C stretching at ~1600 cm⁻¹).

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during this compound synthesis?

- Methodological Answer : Advanced optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require inert atmospheres to prevent oxidation.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts can improve regioselectivity .

- In-situ monitoring : Techniques like Thin-Layer Chromatography (TLC) or ReactIR track reaction progress to halt at the optimal conversion point.

- Purification strategies : Column chromatography with gradient elution separates stereoisomers; recrystallization in hexane/ethyl acetate mixtures enhances purity .

Q. How should researchers resolve contradictions in spectroscopic data when characterizing synthetic intermediates or derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or mass fragments) require:

- Multi-technique validation : Cross-checking with 2D NMR (COSY, HSQC) or X-ray data .

- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts or IR spectra to compare with experimental results .

- Isolation and re-analysis : Purify ambiguous fractions and re-run spectra under standardized conditions (e.g., deuterated solvent purity, calibrated instruments) .

Q. What computational approaches are suitable for studying the electronic properties of this compound, and what challenges arise?

- Methodological Answer :

- DFT or TD-DFT : Models HOMO-LUMO gaps, charge distribution, and UV-Vis absorption spectra. Challenges include accurate parameterization of π-conjugation effects in the phenylbutenyl backbone .

- Molecular Dynamics (MD) : Simulates solvent interactions and conformational flexibility. Limitations include force field compatibility for non-standard substituents .

- Docking studies : For bioactive derivatives, docking into protein active sites (e.g., enzymes) requires careful handling of steric clashes due to the bulky phenyl groups .

Data Handling and Reproducibility

Q. How can researchers integrate this compound data into chemical knowledge bases while ensuring consistency with prior studies?

- Methodological Answer :

- Structured metadata : Annotate synthesis protocols, spectral data, and crystallographic parameters using standardized formats (e.g., CIF files for X-ray data) .

- Cross-referencing : Link to analogous compounds (e.g., 3-Methyl-2-phenylbut-2-enoic acid ) in databases like PubChem or ChemSpider to identify trends in reactivity or properties .

- Version control : Document iterative changes in reaction conditions or analytical methods to aid reproducibility .

Safety and Environmental Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Waste disposal : Segregate halogen-free aromatic waste from halogenated streams; consult institutional guidelines for incineration or solvent recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.